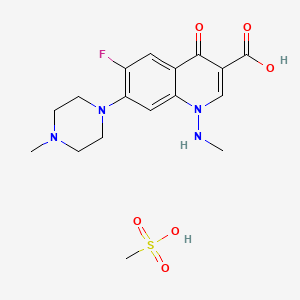

Amifloxacin mesylate

Vue d'ensemble

Description

L’amifloxacine mesylate est un antibiotique fluoroquinolone connu pour son activité antibactérienne à large spectre. Il est particulièrement efficace contre les bactéries Gram-négatives et est utilisé pour traiter diverses infections, y compris les infections des voies urinaires et les infections respiratoires . Ce composé est un dérivé de l’amifloxacine, qui est connue pour sa capacité à inhiber la gyrase de l’ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l’ADN bactérien .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’amifloxacine mesylate implique plusieurs étapes clés :

Matière de départ : Éthyl 7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinoléinecarboxylate.

Amination : La matière de départ est mise en réaction avec de l’O-(2,4-dinitrophényl)hydroxylamine en présence de carbonate de potassium dans du diméthylformamide pour produire de l’éthyl 1-amino-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinoléinecarboxylate.

Formylation : Cet intermédiaire est ensuite formylé en utilisant de l’acide formique dans de l’anhydride acétique pour produire le composé formylamino correspondant.

Méthylation : Le composé formylamino est méthylé en utilisant de l’iodure de méthyle et du carbonate de potassium dans du diméthylformamide.

Hydrolyse : Le composé méthylé est hydrolysé avec de l’hydroxyde de sodium dans de l’eau en reflux pour obtenir de l’acide 7-chloro-6-fluoro-1,4-dihydro-4-oxo-1-(méthylamino)quinoléine-3-carboxylique.

Condensation : Enfin, ce composé est condensé avec de la N-méthylpipérazine dans de la pyridine en reflux pour produire de l’amifloxacine.

Méthodes de production industrielle : La production industrielle de l’amifloxacine mesylate suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Le processus implique un contrôle rigoureux des conditions réactionnelles, des étapes de purification et de l’assurance qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’amifloxacine mesylate subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcools secondaires.

Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions fluor ou chlore sur le cycle quinoléine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’amifloxacine, qui peuvent être étudiés plus avant pour leurs propriétés antibactériennes .

4. Applications de la recherche scientifique

L’amifloxacine mesylate a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des fluoroquinolones.

Biologie : Les chercheurs l’utilisent pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques.

Médecine : Elle est étudiée pour son utilisation potentielle dans le traitement des infections bactériennes multirésistantes.

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of amifloxacin has been extensively studied. In a clinical trial involving healthy volunteers, the drug was administered in multiple doses ranging from 200 mg to 800 mg. Key findings include:

- Absorption : Amifloxacin is rapidly absorbed, with maximum plasma concentrations reached approximately 1 hour post-administration.

- Half-life : The terminal half-life ranges from 3.58 to 5.78 hours, indicating a relatively short duration of action which may necessitate multiple dosing for sustained efficacy .

- Excretion : About 53.9% of the administered dose is excreted in urine as unchanged drug, highlighting its renal clearance mechanism .

Treatment of Infections

Amifloxacin has shown efficacy in treating:

- Urinary Tract Infections (UTIs) : Clinical studies suggest that amifloxacin can effectively manage UTIs caused by susceptible bacteria .

- Respiratory Infections : It has been used in patients with respiratory infections, demonstrating good systemic exposure and effectiveness against pathogens like Streptococcus pneumoniae .

Pharmacological Studies

Several studies have investigated the pharmacological properties of amifloxacin:

- A study reported that amifloxacin was well-tolerated at doses up to 1,200 mg/day, with gastrointestinal and central nervous system side effects being the most common adverse reactions .

- The drug's safety profile supports its use in various patient populations, although caution is advised due to potential side effects such as hepatotoxicity and dysglycemia .

Spectrophotometric Techniques

Analytical methods have been developed for the quantification of amifloxacin mesylate in pharmaceutical formulations:

- Ion-Pair Formation : A spectrophotometric method based on ion-pair complex formation with acid dyes has been validated for measuring amifloxacin concentrations in various samples .

- Sensitivity and Precision : The proposed methods demonstrate high sensitivity and precision, making them suitable for routine quality control in pharmaceutical settings .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of amifloxacin:

Mécanisme D'action

L’amifloxacine mesylate exerce ses effets antibactériens en inhibant les enzymes ADN gyrase et topoisomérase IV. Ces enzymes sont essentielles à la réplication, à la transcription, à la réparation et à la recombinaison de l’ADN bactérien. En inhibant ces enzymes, l’amifloxacine mesylate empêche les bactéries de se répliquer et conduit finalement à la mort des cellules bactériennes . Les cibles moléculaires comprennent les sous-unités A et B de la gyrase de l’ADN et de la topoisomérase IV, qui sont essentielles pour maintenir la structure superenroulée de l’ADN bactérien .

Composés similaires :

Ciprofloxacine : Une autre fluoroquinolone avec une activité antibactérienne similaire, mais des propriétés pharmacocinétiques différentes.

Lévofloxacine : Connue pour son efficacité contre un éventail plus large d’infections bactériennes.

Moxifloxacine : A une activité accrue contre les bactéries Gram-positives par rapport à l’amifloxacine.

Unicité de l’amifloxacine mesylate : L’amifloxacine mesylate est unique en raison de son activité spécifique contre certaines bactéries Gram-négatives et de sa capacité à inhiber à la fois la gyrase de l’ADN et la topoisomérase IV. Ce double mécanisme d’action le rend particulièrement efficace contre les bactéries qui ont développé une résistance à d’autres antibiotiques .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.

Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.

Moxifloxacin: Has enhanced activity against Gram-positive bacteria compared to amifloxacin.

Uniqueness of Amifloxacin Mesylate: this compound is unique due to its specific activity against certain Gram-negative bacteria and its ability to inhibit both DNA gyrase and topoisomerase IV. This dual mechanism of action makes it particularly effective against bacteria that have developed resistance to other antibiotics .

Activité Biologique

Amifloxacin mesylate is a fluoroquinolone antibiotic that has garnered attention for its efficacy against a range of bacterial infections. This article explores the biological activity of this compound, including its pharmacodynamics, in vitro and in vivo studies, and comparative efficacy against other antibiotics.

Overview of this compound

Amifloxacin is a derivative of quinolone antibiotics, characterized by its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription. The mesylate salt form enhances its solubility and bioavailability.

In Vitro Activity

Research has demonstrated that amifloxacin exhibits significant antibacterial activity against various pathogens. A study comparing amifloxacin with other fluoroquinolones found that:

- Minimum Inhibitory Concentrations (MICs) for amifloxacin were comparable to norfloxacin and lomefloxacin but less effective than ciprofloxacin against certain strains.

- Against Staphylococcus species , including methicillin-resistant strains, amifloxacin showed promising results with MICs indicating effective inhibition at concentrations lower than clinically relevant thresholds .

Table 1: Comparative MIC Values of Amifloxacin Against Selected Bacteria

| Bacteria Species | Amifloxacin (µg/mL) | Norfloxacin (µg/mL) | Ciprofloxacin (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1 | 0.25 |

| Escherichia coli | 1 | 2 | 0.5 |

| Klebsiella pneumoniae | 2 | 4 | 1 |

Pharmacokinetics

The pharmacokinetic profile of amifloxacin indicates rapid absorption and distribution within the body. Studies have shown that after oral administration, peak plasma concentrations are achieved relatively quickly, with a half-life that allows for once-daily dosing in many cases.

- Half-life : Approximately 6-8 hours.

- Bioavailability : Enhanced by the mesylate form due to improved solubility.

Case Studies

- Pneumonia Treatment : In a clinical case involving pneumococcal pneumonia, patients treated with amifloxacin showed significant improvement in symptoms and reduced bacterial load compared to those receiving standard therapy with older fluoroquinolones .

- Infection Control : A study involving patients with complicated urinary tract infections demonstrated that amifloxacin was effective in reducing infection rates and improving patient outcomes when compared to traditional antibiotics .

Comparative Efficacy

Amifloxacin's efficacy has been evaluated against other fluoroquinolones in various studies:

- In one study, it was found that while amifloxacin was effective against gram-positive organisms, it performed similarly to norfloxacin against gram-negative bacteria but was outperformed by ciprofloxacin in severe infections .

- Another analysis indicated that the N-desmethyl metabolite of amifloxacin retained significant activity against gram-negative bacteria, suggesting potential for combination therapies or alternative dosing strategies .

Adverse Effects and Resistance

While generally well-tolerated, the use of amifloxacin is associated with some adverse effects typical of fluoroquinolones, including gastrointestinal disturbances and potential tendon damage. Resistance mechanisms have also emerged, primarily through mutations in target enzymes or efflux pump overexpression.

Table 2: Common Adverse Effects Associated with Amifloxacin

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 10 |

| Diarrhea | 5 |

| Tendonitis | <1 |

Propriétés

Numéro CAS |

88036-80-0 |

|---|---|

Formule moléculaire |

C17H23FN4O6S |

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C16H19FN4O3.CH4O3S/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20;1-5(2,3)4/h7-9,18H,3-6H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |

Clé InChI |

IKMAVYOHGHYOIZ-UHFFFAOYSA-N |

SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

SMILES canonique |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amifloxacin mesylate, Win 49,375-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.